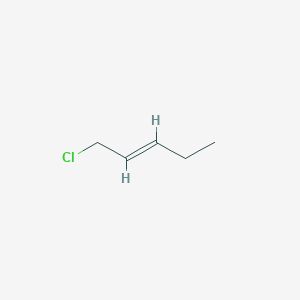
1-Chloro-2-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-pentene is an organic compound with the molecular formula C5H9Cl. It is an alkene with a chlorine atom attached to the first carbon of the pentene chain. This compound is known for its reactivity due to the presence of both a double bond and a halogen atom, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
1-Chloro-2-pentene can be synthesized through various methods. One common synthetic route involves the chlorination of pent-2-ene. This reaction typically occurs under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, resulting in the addition of a chlorine atom to the first carbon of the pentene chain.
Industrial production of 1-chloropent-2-ene often involves the use of more efficient and scalable methods. One such method is the hydrohalogenation of pent-2-yne, where hydrogen chloride is added to the alkyne in the presence of a catalyst to yield 1-chloropent-2-ene.
Analyse Chemischer Reaktionen
1-Chloro-2-pentene undergoes various chemical reactions due to the presence of both the double bond and the chlorine atom. Some of the common reactions include:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of pent-2-en-1-ol.
Addition Reactions: The double bond in 1-chloropent-2-ene can undergo addition reactions with various reagents. For example, hydrogenation with hydrogen gas in the presence of a palladium catalyst can convert 1-chloropent-2-ene to 1-chloropentane.
Oxidation Reactions: The double bond can be oxidized using reagents like potassium permanganate, leading to the formation of diols or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-pentene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: Researchers use 1-chloropent-2-ene to study the effects of halogenated alkenes on biological systems, including their potential as bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-chloropent-2-ene in chemical reactions involves the interaction of the double bond and the chlorine atom with various reagents. The double bond provides a site for electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-pentene can be compared with other similar compounds such as 2-chloropent-2-ene, 3-chloropent-2-ene, and 4-chloropent-2-ene. These compounds differ in the position of the chlorine atom along the pentene chain, which affects their reactivity and chemical properties. For example, 2-chloropent-2-ene has the chlorine atom attached to the second carbon, resulting in different substitution and addition reaction patterns compared to 1-chloropent-2-ene.
Eigenschaften
CAS-Nummer |
10071-60-0 |
|---|---|
Molekularformel |
C5H9Cl |
Molekulargewicht |
104.58 g/mol |
IUPAC-Name |
(E)-1-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+ |
InChI-Schlüssel |
UPJCRKZUCADENN-ONEGZZNKSA-N |
Isomerische SMILES |
CC/C=C/CCl |
Kanonische SMILES |
CCC=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















